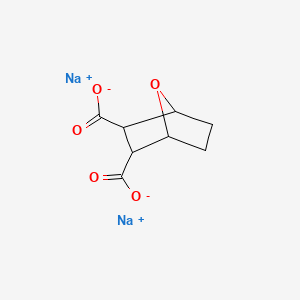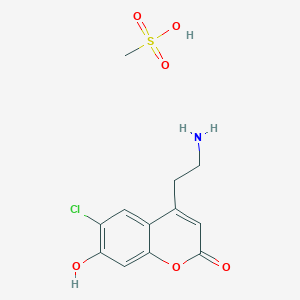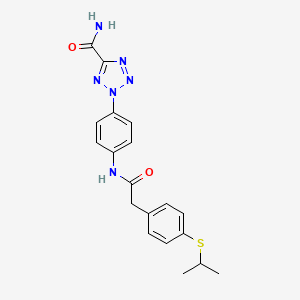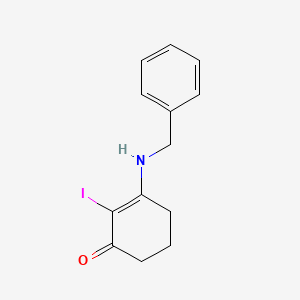![molecular formula C18H18N2O3S3 B2789407 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 942007-99-0](/img/structure/B2789407.png)
2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, commonly known as ETBMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETBMT belongs to the class of benzothiazole derivatives and has demonstrated promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of ETBMT is not fully understood. However, it is believed that ETBMT exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. ETBMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. ETBMT has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ETBMT has been found to exhibit various biochemical and physiological effects. In preclinical studies, ETBMT has been found to reduce inflammation, inhibit tumor growth, lower blood glucose levels, and improve cognitive function. ETBMT has also been found to exhibit antioxidant activity, which could potentially be beneficial in the treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ETBMT in lab experiments is its high potency and selectivity. ETBMT has been found to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using ETBMT in lab experiments is its relatively low solubility in water, which could potentially affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for ETBMT research. One potential direction is the development of ETBMT-based drugs for the treatment of various inflammatory disorders, including arthritis and inflammatory bowel disease. Another potential direction is the investigation of ETBMT's potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ETBMT and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of ETBMT involves the reaction of 4-(ethylthio)aniline with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in the presence of acetic anhydride and acetic acid. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified through column chromatography. The purity of the compound is confirmed through various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
ETBMT has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and anti-diabetic activities. ETBMT has also been found to exhibit neuroprotective effects and could potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-3-24-13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHPBNIZBHZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2789325.png)




![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-p-tolyloxy-acetamide](/img/structure/B2789333.png)




![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)